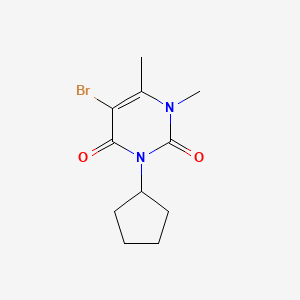

5-Bromo-3-cyclopentyl-1,6-dimethyluracil

Description

Propriétés

Numéro CAS |

32000-82-1 |

|---|---|

Formule moléculaire |

C11H15BrN2O2 |

Poids moléculaire |

287.15 g/mol |

Nom IUPAC |

5-bromo-3-cyclopentyl-1,6-dimethylpyrimidine-2,4-dione |

InChI |

InChI=1S/C11H15BrN2O2/c1-7-9(12)10(15)14(11(16)13(7)2)8-5-3-4-6-8/h8H,3-6H2,1-2H3 |

Clé InChI |

UEKGKTSCDCCRKX-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C(=O)N(C(=O)N1C)C2CCCC2)Br |

Origine du produit |

United States |

Méthodes De Préparation

Structural and Functional Overview

5-Bromo-3-cyclopentyl-1,6-dimethyluracil (C₁₁H₁₅BrN₂O₂) features a uracil core substituted with a bromine atom at position 5, a cyclopentyl group at position 3, and methyl groups at positions 1 and 6. Its molecular architecture renders it a versatile intermediate for studying nucleic acid analog interactions and designing antiviral or anticancer agents. The compound’s SMILES notation (CC1=C(C(=O)N(C(=O)N1C)C2CCCC2)Br) and InChIKey (UEKGKTSCDCCRKX-UHFFFAOYSA-N) provide unambiguous identifiers for analytical validation.

Preparation Methods

Bromination of 3-Cyclopentyl-1,6-dimethyluracil

The critical step in synthesizing this compound is the regioselective bromination of the precursor.

Reaction Conditions and Optimization

Source identifies 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the preferred brominating agent, offering superior yields compared to alternatives like bromine or N-bromosuccinimide (NBS). Key optimization parameters include:

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | Polar aprotic (e.g., DMF, THF) | Enhances reagent solubility and reactivity |

| Temperature | 0–25°C | Minimizes side reactions |

| Molar Ratio | 1:1 (precursor:DBDMH) | Prevents over-bromination |

| Reaction Time | 2–4 hours | Ensures complete conversion |

The use of DBDMH under controlled conditions ensures electrophilic bromination at position 5, driven by the electron-donating effects of the cyclopentyl and methyl groups.

Workup and Purification

Post-bromination, the crude product is isolated via:

- Quenching : Addition of ice-cold water to terminate the reaction.

- Extraction : Partitioning between ethyl acetate and water to remove polar impurities.

- Drying : Anhydrous sodium sulfate to eliminate residual moisture.

- Chromatography : Silica gel column chromatography with hexane/ethyl acetate gradients achieves >95% purity.

Mechanistic Insights

Bromination proceeds via electrophilic aromatic substitution (EAS), where DBDMH generates a bromonium ion (Br⁺) that attacks the electron-rich position 5 of the uracil ring. The cyclopentyl group at position 3 exerts a steric and electronic influence, directing bromine to the para position relative to the nitrogen atoms. Competing pathways, such as dibromination or oxidation, are suppressed by maintaining low temperatures and stoichiometric reagent ratios.

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-3-cyclopentyl-1,6-dimethyluracil undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Photochemical Reactions: The compound can undergo photochemical reactions, leading to the formation of photoadducts with other aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide.

Photochemical Reactions: These reactions are performed under UV light irradiation in solvents like acetone or methanol.

Major Products

Substitution Reactions: The major products are 5-substituted derivatives of 3-cyclopentyl-1,6-dimethyluracil.

Photochemical Reactions: The major products include various photoadducts formed by the addition of aromatic compounds to the uracil ring.

Applications De Recherche Scientifique

5-Bromo-3-cyclopentyl-1,6-dimethyluracil has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 5-Bromo-3-cyclopentyl-1,6-dimethyluracil involves its incorporation into DNA in place of thymine. This substitution can lead to base-pairing errors during DNA replication, resulting in mutations. The compound can exist in different tautomeric forms, which can pair with either adenine or guanine, leading to point mutations .

Comparaison Avec Des Composés Similaires

a) 5-Bromo-3-cyclohexyl-1,6-dimethyluracil

b) 5-Bromo-3-s-butyl-6-methyluracil

- Molecular Formula : C₉H₁₃BrN₂O₂

- Key Differences : s-butyl group (branched alkyl) vs. cyclopentyl.

- Implications: Branched alkyl chains may enhance solubility in nonpolar solvents but reduce metabolic stability .

c) 5-Bromo-3-isopropyl-6-methyluracil

d) 3-tert-Butyl-5-chloro-6-methyluracil

- Molecular Formula : C₉H₁₃ClN₂O₂

- Key Differences : Chlorine (less electronegative) replaces bromine; tert-butyl group (highly steric) replaces cyclopentyl.

- Implications : Chlorine’s lower leaving-group ability may reduce reactivity in nucleophilic substitution reactions critical for herbicidal activity .

Physicochemical and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.